tetrapotassium;dicarbonate;trihydrate

Description

Tetrapotassium dicarbonate trihydrate, with the IUPAC name tetrapotassium; dicarbonate; trihydrate, is a hydrated potassium carbonate complex. Its molecular formula is K₄(CO₃)₂·3H₂O (or 2K₂CO₃·3H₂O), equivalent to potassium carbonate sesquihydrate (K₂CO₃·1.5H₂O) . This compound is characterized by its high solubility in water and alkaline properties. It is utilized in industrial processes, such as pH regulation, buffer solutions, and synthetic chemistry intermediates .

Propriétés

Numéro CAS |

6381-79-9 |

|---|---|

Formule moléculaire |

CH4KO4 |

Poids moléculaire |

119.14 g/mol |

Nom IUPAC |

tetrapotassium;dicarbonate;trihydrate |

InChI |

InChI=1S/CH2O3.K.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2 |

Clé InChI |

JIZADEJJTWPJSR-UHFFFAOYSA-N |

SMILES |

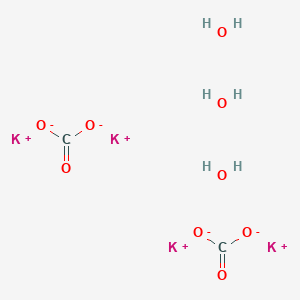

C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.[K+].[K+].[K+].[K+] |

SMILES canonique |

C(=O)(O)O.O.[K] |

Autres numéros CAS |

6381-79-9 |

Synonymes |

K2CO3.1.5H2O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Potassium carbonate hydrate can be synthesized through the reaction of potassium hydroxide with carbon dioxide. The reaction is typically carried out in an aqueous solution, and the resulting potassium carbonate is then crystallized to form the hydrate:

2KOH+CO2→K2CO3+H2O

Industrial Production Methods

Industrially, potassium carbonate hydrate is produced by the carbonation of potassium hydroxide. The process involves bubbling carbon dioxide through a solution of potassium hydroxide, followed by crystallization to obtain the hydrate form. This method is efficient and widely used in the production of potassium carbonate for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

Potassium carbonate hydrate undergoes several types of chemical reactions, including:

Neutralization Reactions: Reacts with acids to form potassium salts and water.

Decomposition Reactions: Decomposes upon heating to form potassium oxide and carbon dioxide.

Hydration/Dehydration Reactions: Can gain or lose water molecules depending on the environmental conditions.

Common Reagents and Conditions

Acids: Reacts with acids like hydrochloric acid to produce potassium chloride and carbonic acid, which further decomposes into water and carbon dioxide.

Heat: Decomposes at high temperatures to form potassium oxide and carbon dioxide.

Major Products Formed

Potassium Salts: Formed when reacting with various acids.

Potassium Oxide: Formed upon thermal decomposition.

Carbon Dioxide and Water: Formed during decomposition and neutralization reactions.

Applications De Recherche Scientifique

Potassium carbonate hydrate is used in various scientific research applications, including:

Chemistry: Used as a reagent in chemical synthesis and analytical chemistry.

Biology: Utilized in buffer solutions and as a pH regulator.

Medicine: Employed in pharmaceutical formulations and as an antacid.

Industry: Used in the production of glass, soap, and as a drying agent in various industrial processes

Mécanisme D'action

The mechanism of action of potassium carbonate hydrate involves its ability to act as a base, neutralizing acids and regulating pH levels. In biological systems, it can participate in buffering reactions, maintaining acid-base homeostasis. The compound dissociates in water to form potassium ions and carbonate ions, which can then interact with other molecules and ions in various chemical and biological processes .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following compounds share structural or functional similarities with tetrapotassium dicarbonate trihydrate, including hydration states, alkali metal cations, or analogous anions.

Tripotassium Phosphate Trihydrate (K₃PO₄·3H₂O)

- Molecular Formula : K₃PO₄·3H₂O

- Molecular Weight : 267.33 g/mol

- Solubility : Highly soluble in water (~1,120 g/L at 25°C) .

- Applications : Food additive (E340), buffering agent, and detergent ingredient .

- Key Difference : Contains phosphate (PO₄³⁻) instead of carbonate (CO₃²⁻), leading to stronger alkalinity and chelation properties.

Sodium Citrate Dihydrate (Na₃C₆H₅O₇·2H₂O)

- Molecular Formula : Na₃C₆H₅O₇·2H₂O

- Molecular Weight : 294.11 g/mol

- Solubility : ~760 g/L in water at 25°C .

- Applications : Food preservative (E331), anticoagulant, and crystallization agent in pharmaceuticals .

- Key Difference : Sodium-based with citrate anion, offering milder alkalinity and superior chelation for metal ions compared to carbonate.

Tetrapotassium Hexacyanoferrate Trihydrate (K₄Fe(CN)₆·3H₂O)

- Molecular Formula : K₄Fe(CN)₆·3H₂O

- Molecular Weight : 422.39 g/mol .

- Solubility : 254 g/L at 20°C .

- Applications : Fixative in electron microscopy, anti-caking agent in food (E536) .

- Key Difference: Contains hexacyanoferrate(II) anion, imparting low toxicity but environmental risks (harmful to aquatic life) .

Tetrapotassium Pyrophosphate (K₄P₂O₇)

- Molecular Formula : K₄P₂O₇

- Molecular Weight : 330.34 g/mol .

- Solubility : ~187 g/L in water at 25°C .

- Applications : Detergent builder, emulsifier (E450(v)), and corrosion inhibitor .

- Key Difference : Anhydrous pyrophosphate structure (P₂O₇⁴⁻) with higher thermal stability and water-softening capabilities.

Data Tables

Table 1: Structural and Physical Properties

Research Findings

- Tetrapotassium Hexacyanoferrate Trihydrate: Critical in electron microscopy for tissue fixation, enhancing sample stability during dehydration .

- Sodium Citrate Dihydrate: Used in protein crystallization (e.g., α-conotoxin GIC with Ac-AChBP) for high-resolution structural studies .

- Tripotassium Phosphate Trihydrate : Demonstrates superior buffering capacity in food systems compared to sodium salts due to potassium’s higher ionic mobility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.